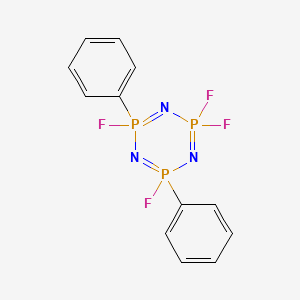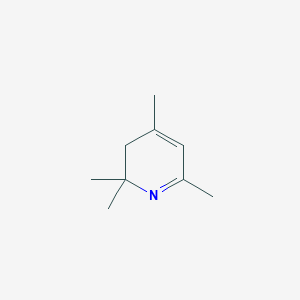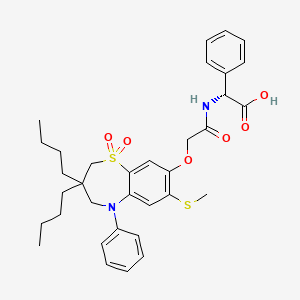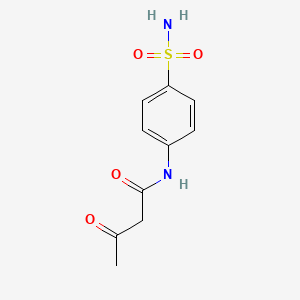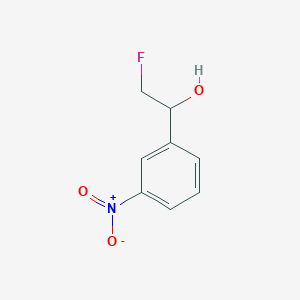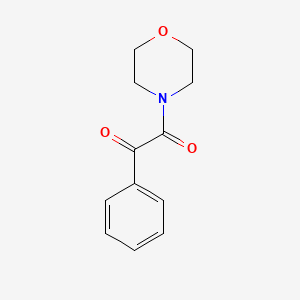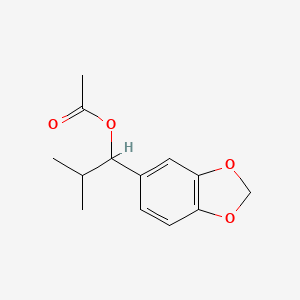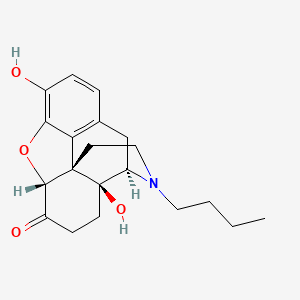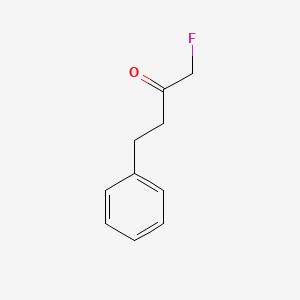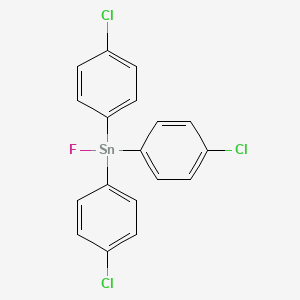
Stannane, fluorotris(p-chlorophenyl)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Stannane, fluorotris(p-chlorophenyl)-, also known as tris(p-chlorophenyl)tin fluoride, is an organotin compound with the molecular formula C18H12Cl3FSn. This compound is characterized by the presence of three p-chlorophenyl groups and one fluoride atom bonded to a central tin atom. Organotin compounds are known for their diverse applications in various fields, including chemistry, biology, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of stannane, fluorotris(p-chlorophenyl)- typically involves the reaction of tris(p-chlorophenyl)tin chloride with a fluoride source. One common method is the reaction of tris(p-chlorophenyl)tin chloride with anhydrous hydrogen fluoride or a fluoride salt such as sodium fluoride. The reaction is usually carried out in an inert solvent like dichloromethane under controlled temperature conditions to ensure the formation of the desired product.
Industrial Production Methods
Industrial production of stannane, fluorotris(p-chlorophenyl)- follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to ensure high yield and purity of the product. The use of automated systems for monitoring and controlling the reaction conditions is common in industrial settings.
Chemical Reactions Analysis
Types of Reactions
Stannane, fluorotris(p-chlorophenyl)- undergoes various types of chemical reactions, including:
Substitution Reactions: The fluoride atom can be substituted with other nucleophiles such as halides, alkoxides, or amines.
Oxidation and Reduction Reactions: The tin center can undergo oxidation or reduction, leading to changes in the oxidation state of the tin atom.
Coupling Reactions: The compound can participate in coupling reactions with organic halides to form new carbon-tin bonds.
Common Reagents and Conditions
Substitution Reactions: Common reagents include halides (e.g., sodium chloride), alkoxides (e.g., sodium methoxide), and amines (e.g., ammonia). These reactions are typically carried out in polar solvents such as ethanol or acetonitrile.
Oxidation and Reduction Reactions: Oxidizing agents like hydrogen peroxide or reducing agents like lithium aluminum hydride are used under controlled conditions.
Coupling Reactions: Catalysts such as palladium or nickel are often used in coupling reactions, with the reactions carried out under an inert atmosphere.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with halides can yield tris(p-chlorophenyl)tin halides, while coupling reactions can produce new organotin compounds with extended carbon chains.
Scientific Research Applications
Stannane, fluorotris(p-chlorophenyl)- has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of carbon-tin bonds and in coupling reactions.
Biology: The compound is studied for its potential biological activity, including its effects on enzymes and cellular processes.
Medicine: Research is ongoing to explore its potential use in medicinal chemistry, particularly in the development of new drugs and therapeutic agents.
Industry: It is used in the production of polymers, coatings, and other materials where organotin compounds are valued for their stability and reactivity.
Mechanism of Action
The mechanism of action of stannane, fluorotris(p-chlorophenyl)- involves its interaction with molecular targets such as enzymes and cellular receptors. The compound can bind to the active sites of enzymes, inhibiting their activity or altering their function. In cellular pathways, it can affect signal transduction processes by interacting with key proteins and receptors. The exact molecular targets and pathways involved depend on the specific biological context and the concentration of the compound.
Comparison with Similar Compounds
Similar Compounds
Tris(p-chlorophenyl)tin chloride: Similar in structure but with a chloride atom instead of a fluoride atom.
Tris(p-chlorophenyl)tin hydroxide: Contains a hydroxide group instead of a fluoride atom.
Tris(p-chlorophenyl)tin acetate: Contains an acetate group instead of a fluoride atom.
Uniqueness
Stannane, fluorotris(p-chlorophenyl)- is unique due to the presence of the fluoride atom, which imparts distinct chemical properties compared to its analogs. The fluoride atom can participate in specific interactions and reactions that are not possible with other substituents. This makes the compound valuable in certain synthetic and research applications where the unique reactivity of the fluoride group is desired.
Properties
CAS No. |
427-45-2 |
|---|---|
Molecular Formula |
C18H12Cl3FSn |
Molecular Weight |
472.3 g/mol |
IUPAC Name |
tris(4-chlorophenyl)-fluorostannane |
InChI |
InChI=1S/3C6H4Cl.FH.Sn/c3*7-6-4-2-1-3-5-6;;/h3*2-5H;1H;/q;;;;+1/p-1 |
InChI Key |
FUKOKDFXQZCDJB-UHFFFAOYSA-M |
Canonical SMILES |
C1=CC(=CC=C1Cl)[Sn](C2=CC=C(C=C2)Cl)(C3=CC=C(C=C3)Cl)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


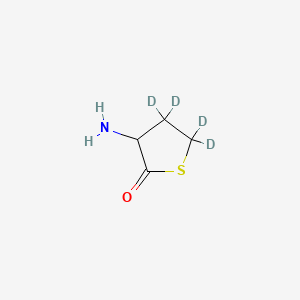
![[(2R,3R,4S,5R,6S)-4,5,6-triacetyloxy-2-[[tert-butyl(dimethyl)silyl]oxymethyl]oxan-3-yl] acetate](/img/structure/B13416327.png)
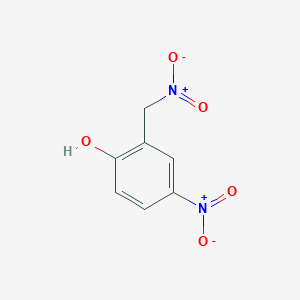
![methyl (1S,2R,4R)-6-oxobicyclo[2.2.1]heptane-2-carboxylate](/img/structure/B13416334.png)
